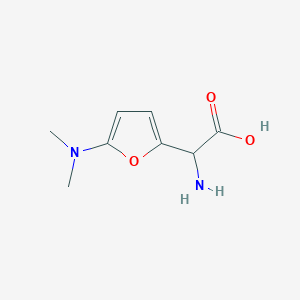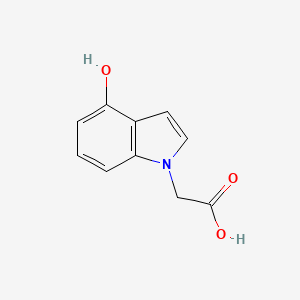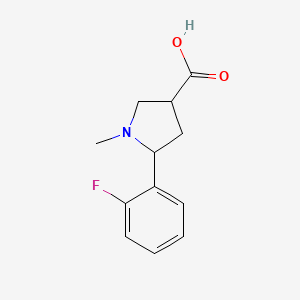
4-(3-Methyl-1H-imidazol-3-ium-1-yl)butane-1-sulfonate trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Sulfobutyl-3-methylimidazolium trifluoromethansulfonate is an ionic liquid known for its unique properties and applications in various fields. This compound is characterized by its molecular formula C9H15F3N2O6S2 and a molecular weight of 368.4 g/mol . It is widely used in synthetic chemistry due to its stability and ability to dissolve a wide range of substances.
Méthodes De Préparation
The synthesis of 1-Sulfobutyl-3-methylimidazolium trifluoromethansulfonate typically involves the reaction of 1-methylimidazole with 1,4-butane sultone to form 1-sulfobutyl-3-methylimidazolium. This intermediate is then reacted with trifluoromethanesulfonic acid to yield the final product. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial production methods involve similar synthetic routes but are scaled up to produce larger quantities. These methods often employ continuous flow reactors and advanced purification techniques to ensure high purity and yield.
Analyse Des Réactions Chimiques
1-Sulfobutyl-3-methylimidazolium trifluoromethansulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas, metal hydrides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Sulfobutyl-3-methylimidazolium trifluoromethansulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various organic synthesis reactions, including Diels-Alder reactions and Friedel-Crafts acylation.
Biology: The compound is employed in the extraction and purification of biomolecules due to its ability to dissolve both polar and non-polar substances.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.
Industry: It is used in the production of ion-conductive polymeric membranes and as a dopant in the synthesis of polymer electrolytes.
Mécanisme D'action
The mechanism of action of 1-Sulfobutyl-3-methylimidazolium trifluoromethansulfonate involves its ability to interact with various molecular targets through ionic interactions and hydrogen bonding. These interactions facilitate the dissolution and stabilization of different compounds, making it an effective solvent and catalyst . The pathways involved include the stabilization of transition states in chemical reactions and the enhancement of reaction rates through ionic interactions.
Comparaison Avec Des Composés Similaires
1-Sulfobutyl-3-methylimidazolium trifluoromethansulfonate is unique due to its combination of a sulfonic acid group and a trifluoromethanesulfonate group. Similar compounds include:
1-Butyl-3-methylimidazolium trifluoromethanesulfonate: This compound has similar applications but lacks the sulfonic acid group, making it less effective in certain reactions.
1-Ethyl-3-methylimidazolium trifluoromethanesulfonate: This compound is also used in synthetic chemistry but has different solubility properties due to the shorter alkyl chain.
The presence of the sulfonic acid group in 1-Sulfobutyl-3-methylimidazolium trifluoromethansulfonate enhances its ability to participate in a wider range of chemical reactions and makes it more versatile compared to its analogs .
Propriétés
Formule moléculaire |
C9H15F3N2O6S2 |
|---|---|
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
4-(3-methylimidazol-3-ium-1-yl)butane-1-sulfonate;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C8H14N2O3S.CHF3O3S/c1-9-5-6-10(8-9)4-2-3-7-14(11,12)13;2-1(3,4)8(5,6)7/h5-6,8H,2-4,7H2,1H3;(H,5,6,7) |
Clé InChI |
IIKVGQCZBHDHGV-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1=CN(C=C1)CCCCS(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


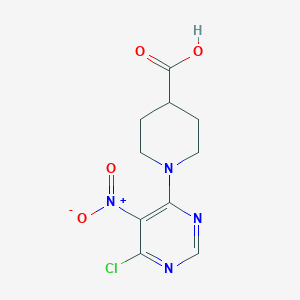
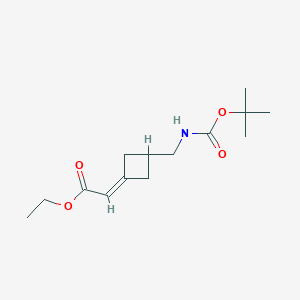


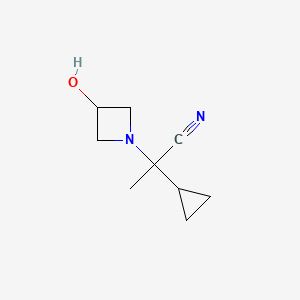
![Dimethyl 3-amino-6-methylthieno[2,3-b]pyridine-2,4-dicarboxylate](/img/structure/B14878967.png)
![8-Bromo-5-Fluoro-2,2-Dimethylbenzo[1,3]dioxin-4-One](/img/structure/B14878973.png)
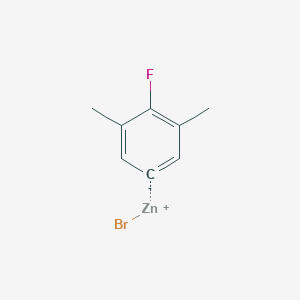

![(4E)-4-{[(2-hydroxyethyl)amino]methylidene}-2-(3-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione](/img/structure/B14878981.png)

